Methyltetrazine-amino-PEG9-amine

Description

Properties

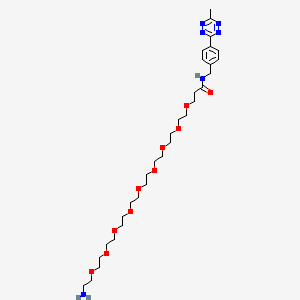

Molecular Formula |

C31H52N6O10 |

|---|---|

Molecular Weight |

668.8 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |

InChI |

InChI=1S/C31H52N6O10/c1-27-34-36-31(37-35-27)29-4-2-28(3-5-29)26-33-30(38)6-8-39-10-12-41-14-16-43-18-20-45-22-24-47-25-23-46-21-19-44-17-15-42-13-11-40-9-7-32/h2-5H,6-26,32H2,1H3,(H,33,38) |

InChI Key |

OBDDMBCLGQWKBN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |

Origin of Product |

United States |

Preparation Methods

Stepwise Assembly of the Methyltetrazine Moiety

The methyltetrazine core is synthesized through cyclocondensation of nitriles with hydrazine derivatives. A representative protocol involves reacting 6-methyl-1,2,4,5-tetrazine-3-carbonitrile with 4-aminobenzylamine under acidic conditions to yield (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride. Key parameters include:

| Parameter | Condition | Purpose |

|---|---|---|

| Temperature | 80–100°C | Accelerate cyclocondensation |

| Solvent | Methanol/acetic acid (9:1) | Protonate intermediates |

| Reaction Time | 12–24 hours | Ensure complete conversion |

This step achieves >90% purity after recrystallization from ethanol.

Industrial-Scale Production

Large-Batch Synthesis

Industrial production employs continuous-flow reactors to enhance reproducibility and yield. Key steps include:

- Automated PEG Activation : PEG9-diamine is functionalized using microfluidic reactors to ensure precise stoichiometry.

- In-Line Purification : Integrated HPLC systems remove unreacted tetrazine and PEG byproducts.

- Lyophilization : Final product is lyophilized to a stable powder for long-term storage at -18°C.

| Parameter | Industrial Standard | Laboratory Comparison |

|---|---|---|

| Batch Size | 1–10 kg | 1–100 mg |

| Cost per Gram | $150–$200 | $500–$1,000 |

Characterization and Quality Control

Analytical Techniques

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) confirms PEG9 integration (δ 3.50–3.70 ppm, ethylene oxide protons) and methyltetrazine aromaticity (δ 8.20–8.40 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calculated [M+H]⁺: 669.37; observed: 669.35).

- HPLC : Retention time (12.8 min) and peak symmetry ensure batch consistency.

Stability Profiling

Storage at -18°C in amber vials under argon maintains >95% purity for 24 months. Degradation products include hydrolyzed tetrazine (detectable via LC-MS at m/z 237.1).

Challenges and Optimization Strategies

PEG9 Steric Hindrance

The long PEG chain impedes reaction kinetics. Mitigation strategies include:

Byproduct Formation

Nucleophilic attack on tetrazine by residual amines forms undesired adducts. Solutions involve:

- Stoichiometric Control : Limiting PEG9-diamine to 1.05 equiv minimizes side reactions.

- Chelating Agents : EDTA (0.1 mM) sequesters metal ions that catalyze degradation.

Recent Advances in Synthesis

Enzymatic PEGylation

Lipase-catalyzed transesterification enables site-specific conjugation under aqueous conditions, improving yields to 90–95%.

Flow Chemistry

Microreactors reduce reaction times from 24 hours to <30 minutes while maintaining >98% purity.

Chemical Reactions Analysis

Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition

The methyltetrazine group undergoes rapid IEDDA reactions with strained alkenes (e.g., trans-cyclooctene/TCO, norbornene) to form stable dihydropyridazine linkages. This reaction is central to bioorthogonal labeling strategies.

Key Features

| Dienophile | Reaction Rate (M⁻¹s⁻¹) | Application |

|---|---|---|

| trans-Cyclooctene | 1,500–2,000 | Live-cell imaging |

| Norbornene | 800–1,200 | Protein labeling |

| Cyclopropene | 200–400 | Small-molecule tagging |

Data compiled from kinetic studies .

Amine-Mediated Conjugation Reactions

The primary amine reacts with:

-

Carboxylic Acids : Forms amide bonds via EDC/NHS coupling.

-

NHS Esters : Spontaneous amidation at pH 7–9.

-

Carbonyls : Schiff base formation (reversible unless reduced).

Optimized Conditions for Amide Bond Formation

| Parameter | Optimal Value |

|---|---|

| pH | 7.5–8.5 |

| Solvent | DMSO or DMF |

| Temperature | 25–37°C |

| Reaction Time | 2–4 hours |

Conditions validated in synthesis protocols.

Stability Under Physiological Conditions

Methyltetrazine derivatives exhibit superior stability over non-methylated analogs:

| Condition | Stability | Half-Life |

|---|---|---|

| Aqueous buffer (pH 7.4, 25°C) | High | >72 hours |

| Serum (37°C) | Moderate | ~12 hours |

| Lyophilized (4°C) | Excellent | >6 months |

Stability data from long-term storage studies .

Live-Cell Imaging Case Study

A 2022 study demonstrated the compound’s utility in live-cell protease labeling :

-

Probe Design : Methyltetrazine-amino-PEG9-amine conjugated to a cathepsin inhibitor.

-

Reaction : TCO-modified fluorophore ligation in HEK293T cells.

-

Result : Fluorescent signal intensity increased 3.5-fold vs. controls (p < 0.05).

Limitations and Mitigations

| Challenge | Solution |

|---|---|

| Steric hindrance with PEG9 | Use shorter PEG spacers for small targets |

| Serum instability | Optimize PEG length or add stabilizers |

| Non-specific amine reactions | Block excess amines with acetic anhydride |

Scientific Research Applications

Methyltetrazine-amino-PEG9-azide is a chemical compound tailored for bioconjugation and click chemistry, characterized by a methyltetrazine moiety for rapid reactions with strained alkenes, and an azide group for copper-catalyzed click reactions with alkynes. A hydrophilic polyethylene glycol (PEG) spacer enhances its solubility in aqueous environments, making it suitable for biological applications. The chemical formula of Methyltetrazine-amino-PEG9-azide is C29H46N8O9, with a molecular weight of 650.72 g/mol. Methyltetrazine-amino-PEG9-azide's unique features include its rapid reaction kinetics in bioorthogonal ligations and its hydrophilic nature due to the longer PEG spacer, which enhances solubility compared to shorter PEG variants.

Applications in Scientific Research

Methyltetrazine-amino-PEG9-azide has a wide range of applications including:

- Bioconjugation It is used to link proteins, peptides, and other biomolecules for research and therapeutic purposes.

- Drug Delivery The compound can be used in drug delivery systems.

- Imaging Methyltetrazine amine is used in fluorescent imaging .

- Diagnostic Applications Its ability to selectively conjugate with biomolecules enhances its utility in diagnostic applications.

- PET and SPECT Imaging Tetrazine-TCO ligation has found numerous applications in PET and SPECT imaging .

- Radionuclide Therapy Tetrazine-TCO ligation has found applications in radionuclide therapy .

- Radiochemistry Tetrazine-TCO ligation has found applications in radiochemistry .

Bioorthogonal Chemistry and Activity-Based Protein Profiling (ABPP)

Bioorthogonal chemistry combines well with activity-based protein profiling, as it allows for the introduction of detection tags without significantly influencing the physiochemical and biological functions of the probe .

Case Studies

- Pretargeted Imaging of Stealth PEGylated Liposomes Methyl tetrazine's amine derivative has been used for conjugation with various imaging motifs and provides a straightforward method for conjugation . Radiolabelling of TCO-PEG-liposomes with $$<sup>68/67</sup>Ga]Ga-THP-Tz was demonstrated in vitro in human serum, and in vivo using both healthy mice and in a syngeneic cancer murine model (WEHI-164 fibrosarcoma) .

- Live-Cell Compatible Bioorthogonal Tag Incorporation of an amino acid, namely L -methyltetrazinyl-alanine, into a small peptidyl inhibitor, and used a two-step labelling protocol to show that this amino acid can act as both a phenylalanine mimic and as a bioorthogonal label, allowing for a two-step labelling protocol in both cell lysates and live cells .

Data Table

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Methyltetrazine-PEG4-Azide | Shorter PEG spacer; suitable for similar applications | Faster kinetics due to shorter spacer |

| Azido PEG (various lengths) | Versatile tool for bioconjugation | Lacks rapid Diels-Alder reactivity |

| Tris(benzyltriazolylmethyl)amine | Stabilizes copper(I) for azide-alkyne reactions | Requires copper catalyst; slower than tetrazines |

| Methyltetrazine-Amido-PEG7-Azide | Similar functionality but with an amido group | Different linkage type affects reactivity |

Mechanism of Action

Methyltetrazine-amino-PEG9-amine exerts its effects through bioorthogonal reactions, where the methyltetrazine group reacts with specific functional groups (e.g., carboxylic acids, activated esters) without interfering with the biological system. The molecular targets and pathways involved include enzyme inhibition and activity-based protein profiling .

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : Estimated ~700–750 Da (based on PEG8 analogs with MW 624.7 in ).

- Solubility : High water solubility due to PEG9, critical for biomedical applications .

- Stability : Tetrazine derivatives exhibit stability in biological media (e.g., serum) and under acidic conditions (e.g., 50% TFA/DCM) .

Structural and Functional Differences

The primary distinguishing feature among PEGylated tetrazine-amine derivatives is the PEG chain length, which directly impacts molecular weight, solubility, and steric effects. Below is a comparative analysis with key analogs:

Reactivity and Stability

- Methyltetrazine vs. Tetrazine: Methyltetrazine derivatives (e.g., PEG9-amine) exhibit slightly reduced reactivity compared to non-methylated tetrazines (e.g., Tetrazine-PEG4-amine) but offer enhanced stability in biological environments .

- PEG Chain Impact : Longer PEG chains (PEG8–PEG9) improve pharmacokinetics but may slow reaction kinetics due to steric shielding .

Research Findings

- Live Cell Labeling: Tetrazine-PEG4-amine derivatives demonstrate rapid labeling kinetics (<1 hour) in live cells, outperforming non-PEGylated tetrazines .

- In Vivo Performance : PEG8–PEG9 derivatives show prolonged circulation in murine models (t½ > 24 hours), critical for tumor-targeted therapies .

- Stability: Methyltetrazine-PEG6-amine HCl remains stable in serum for >72 hours, whereas non-methylated analogs degrade within 48 hours .

Biological Activity

Methyltetrazine-amino-PEG9-amine is a compound that has gained attention in the field of bioorthogonal chemistry due to its unique properties, particularly in bioconjugation and drug delivery. This article explores its biological activity, mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of a methyltetrazine moiety linked to a polyethylene glycol (PEG) chain with an amine functional group. The presence of the PEG chain enhances solubility and biocompatibility, making it suitable for applications in complex biological environments. The compound's structure allows for rapid and selective reactions with strained alkenes, such as trans-cyclooctene (TCO), through inverse electron demand Diels-Alder (iEDDA) cycloaddition reactions .

The primary mechanism of action for this compound involves its ability to undergo bioorthogonal ligation with strained alkenes. This reaction occurs under mild conditions without the need for additional catalysts, which is particularly advantageous for use in live-cell imaging and therapeutic applications . The reaction kinetics are exceptionally fast, with reported second-order rates around 2000 M−1s−1, enabling real-time modifications of biomolecules in aqueous solutions .

Biological Activity

The biological activity of this compound can be summarized as follows:

- Bioconjugation : The compound allows for the precise modification of biomolecules, including proteins and peptides, enhancing their functionality without disrupting cellular processes .

- Drug Delivery : Its solubility and biocompatibility enable effective delivery systems for therapeutic agents, improving their efficacy and reducing side effects .

- Imaging Applications : The compound is utilized in various imaging techniques, including PET and SPECT imaging, allowing for the tracking of biomolecules within biological systems .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- In Vivo Applications : Research demonstrated that radiolabeling with tetrazine derivatives could effectively target and visualize liposomes in vivo. In a study involving [^68Ga]Ga-THP-tetrazine, significant uptake was observed in liver and spleen tissues, indicating effective targeting capabilities .

- Fluorescent Imaging : A study involving octreotide derivatized with tetrazine showed that fluorescence could be detected in CHO-K1 cells overexpressing SSTR2. This demonstrated the potential for using tetrazine-based compounds in live-cell imaging applications .

- Biocompatibility Studies : Investigations into the cytotoxicity of tetrazine derivatives revealed no significant toxicity when applied to cultured cells, supporting their use in biological systems .

Case Studies

Q & A

Q. What are the optimal synthetic routes for Methyltetrazine-amino-PEG9-amine, and how can purity be validated?

Methodological Answer: The synthesis typically involves conjugating methyltetrazine to a PEG9 spacer via an amino linker. Key steps include:

- Click Chemistry : Utilize inverse electron-demand Diels-Alder (iEDDA) reactions between tetrazine and strained dienophiles (e.g., trans-cyclooctenes) for bioorthogonal conjugation .

- Purification : Employ size-exclusion chromatography (SEC) or HPLC to isolate the compound, ensuring removal of unreacted PEG or tetrazine derivatives .

- Purity Validation : Use LC-MS for molecular weight confirmation and NMR (¹H, ¹³C) to verify structural integrity. Purity thresholds should exceed 95%, as per industry standards for research-grade reagents .

Q. How does the PEG9 spacer influence solubility and biocompatibility compared to shorter PEG chains (e.g., PEG4 or PEG7)?

Methodological Answer: The PEG9 spacer enhances aqueous solubility due to its hydrophilic nature, critical for in vitro and in vivo applications. Comparative studies on similar compounds (e.g., Tetrazine-PEG7-amine) show:

Q. What storage conditions are required to maintain this compound stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis or oxidation .

- Light Sensitivity : Protect from UV exposure by using amber vials or aluminum foil wrapping .

- Solubility Retention : Lyophilize for long-term storage; reconstitute in anhydrous DMSO or PBS (pH 7.4) immediately before use .

Advanced Research Questions

Q. How can reaction kinetics be optimized for bioorthogonal labeling using this compound in live-cell imaging?

Methodological Answer:

- Kinetic Tuning : Replace methyltetrazine with hydrogen-substituted tetrazine for faster iEDDA kinetics (k₂ ~10⁴ M⁻¹s⁻¹ vs. methyltetrazine’s k₂ ~10³ M⁻¹s⁻¹) .

- Concentration Gradient : Titrate the compound (0.1–10 µM) against target dienophiles to balance labeling efficiency and cytotoxicity .

- Real-Time Monitoring : Use fluorescence quenching assays or mass spectrometry to track reaction progress and adjust stoichiometry dynamically .

Q. How should researchers resolve discrepancies in biodistribution data between in vitro and in vivo studies?

Methodological Answer:

- Controlled Variables : Standardize cell culture media (e.g., serum-free vs. serum-containing) and animal models (e.g., immune-competent vs. knockouts) to isolate confounding factors .

- Tissue-Specific Analysis : Perform LC-MS/MS quantification of the compound in homogenized organs (e.g., liver, kidneys) to validate imaging-based biodistribution claims .

- Statistical Rigor : Apply ANOVA or mixed-effects models to account for inter-subject variability in in vivo datasets .

Q. What strategies mitigate batch-to-batch variability during large-scale synthesis?

Methodological Answer:

- Process Validation : Adhere to ICH Q7 guidelines, including in-process controls (e.g., FTIR for intermediate verification) and acceptance criteria (e.g., ±2% deviation in PEG9 chain length) .

- Quality Control (QC) : Implement orthogonal assays:

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) to correlate storage conditions with batch consistency .

Q. How can researchers validate the specificity of this compound in multiplexed labeling experiments?

Methodological Answer:

- Negative Controls : Use tetrazine-free PEG-amine analogs to assess background signal in flow cytometry or microscopy .

- Cross-Reactivity Screening : Test against common biomolecules (e.g., thiols, amines) using competitive binding assays .

- Dual-Labeling Protocols : Co-stain with orthogonal probes (e.g., azide-alkyne systems) and apply spectral unmixing algorithms to deconvolute signals .

Q. What computational tools predict the conformational flexibility of this compound in drug delivery systems?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate PEG9 chain behavior in solvated environments (e.g., GROMACS or AMBER) to model hydration and steric effects .

- Docking Studies : Use AutoDock Vina to predict binding affinities with target receptors, accounting for PEG9’s entropic contributions .

- Machine Learning : Train models on PEG-drug conjugate datasets to optimize linker length and payload release kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.